molecular formula C17H16FN5O3S B605961 3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide CAS No. 1335490-39-5

3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide

Cat. No. B605961
M. Wt: 389.4
InChI Key: MVDAMZKAAWGTNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-958 is a potent and selective PTEFb/CDK9 inhibitor.

Scientific Research Applications

Antibacterial and Antifungal Properties

Compounds structurally related to 3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide have been examined for their antibacterial and antifungal properties. Notably, certain fluoro and methoxy substituted compounds demonstrated promising activity in the concentration range of 10 µg/mL. This suggests potential for the development of novel antibacterial agents based on this structure (Holla, Bhat, & Shetty, 2003).

Pharmaceutical Applications

Pharmaceutical research has explored the use of structurally similar compounds in the development of drugs with diuretic and antihypertensive properties. A series of derivatives were synthesized and showed significant activity, illustrating the potential for compounds like 3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide to be used in pharmaceutical applications (Rahman et al., 2014).

Material Science and Engineering

In the realm of material science, similar compounds have been incorporated into polymers to explore their solubility, thermal, and mechanical properties. The introduction of triazine groups into aromatic poly(ether sulfone)s, for instance, has been investigated to understand the effects of branching groups on these properties, leading to potential applications in areas such as proton exchange membranes (Tigelaar et al., 2009).

Photodynamic Therapy and Cancer Treatment

The chemical structure closely related to 3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide has been studied for its potential in photodynamic therapy and cancer treatment. For instance, certain benzenesulfonamide derivative groups have shown high singlet oxygen quantum yield, making them suitable for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antibacterial and Antimicrobial Activities

Additional research indicates that compounds with structural similarities have been synthesized and evaluated for their antibacterial and antimicrobial activities. Such compounds have shown promising results against various microorganisms, hinting at their potential in creating new antibiotics or antimicrobial agents (Aly & El-Mohdy, 2015).

properties

CAS RN

1335490-39-5

Product Name

3-[(4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino]-benzene-methanesulfonamide

Molecular Formula

C17H16FN5O3S

Molecular Weight

389.4

IUPAC Name

(3-((4-(4-Fluoro-2-methoxyphenyl)-1,3,5-triazin-2-yl)amino)phenyl)methanesulfonamide

InChI

InChI=1S/C17H16FN5O3S/c1-26-15-8-11(18)6-7-14(15)16-19-10-20-17(22-16)21-12-4-3-5-13(9-12)23-27(2,24)25/h3-10,23H,1-2H3,(H,19,20,21,22)

InChI Key

MVDAMZKAAWGTNK-UHFFFAOYSA-N

SMILES

CS(=O)(NC1=CC=CC(NC2=NC(C3=CC=C(F)C=C3OC)=NC=N2)=C1)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

BAY-958;  BAY 958;  BAY958; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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